molecular formula C15H21NO3 B12294241 Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate

Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate

Cat. No.: B12294241
M. Wt: 263.33 g/mol
InChI Key: DZNZBIFPILZUCT-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a derivative of benzoic acid and piperidine, featuring an ethoxy group attached to the piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate typically involves the esterification of 4-[trans-4-ethoxy-2-piperidyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-[trans-4-ethoxy-2-piperidyl]benzoic acid.

    Reduction: 4-[trans-4-ethoxy-2-piperidyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate is unique due to the presence of both the piperidine and ethoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications, differentiating it from simpler benzoate esters .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 4-[(2R,4R)-4-ethoxypiperidin-2-yl]benzoate

InChI

InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14-/m1/s1

InChI Key

DZNZBIFPILZUCT-ZIAGYGMSSA-N

Isomeric SMILES

CCO[C@@H]1CCN[C@H](C1)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.